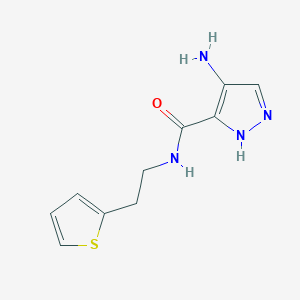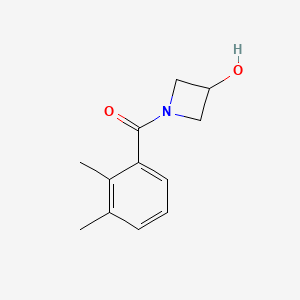
(3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone, also known as HAMBM, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the fields of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of (3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone involves its ability to interact with various cellular targets, including enzymes and receptors. (3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone has been shown to inhibit the activity of enzymes involved in cancer cell growth and to activate receptors involved in cognitive function.
Biochemical and Physiological Effects:
(3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function, and the reduction of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. However, one of the limitations of using (3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone in lab experiments is its lack of solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for (3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone research, including the development of new synthesis methods to improve its solubility and bioavailability, the investigation of its potential applications in other disease areas, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the advantages and limitations of using (3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone in lab experiments and to identify potential side effects or toxicity issues.
Méthodes De Synthèse
(3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone can be synthesized through a multi-step process that involves the reaction of 3-hydroxyazetidine with 2-methoxy-5-methylbenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain (3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone in its pure form.
Applications De Recherche Scientifique
(3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone has been studied extensively for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, (3-Hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone has been shown to improve cognitive function and reduce oxidative stress.
Propriétés
IUPAC Name |
(3-hydroxyazetidin-1-yl)-(2-methoxy-5-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-4-11(16-2)10(5-8)12(15)13-6-9(14)7-13/h3-5,9,14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCHFSNFIQLVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)N2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7569213.png)




![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569244.png)

![1-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569251.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569265.png)
![1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569278.png)

![1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569308.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569310.png)
![3-methyl-1-[(E)-3-thiophen-2-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569320.png)